Product packaging for Hydroxymethyl 2,2-dimethylpropanoate(Cat. No.:CAS No. 54700-03-7)

Hydroxymethyl 2,2-dimethylpropanoate

Cat. No.: B13987970
CAS No.: 54700-03-7
M. Wt: 132.16 g/mol
InChI Key: OLKGTKIYKWXMOZ-UHFFFAOYSA-N
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Description

Overview of Chemical Significance and Research Landscape

The significance of hydroxymethyl 2,2-dimethylpropanoate in the research landscape stems from its dual functionality. The pivaloyl group, derived from pivalic acid, is known for its exceptional steric bulk and resistance to hydrolysis. wikipedia.org This property makes pivalate (B1233124) esters valuable as protecting groups for alcohols in organic synthesis and imparts thermal stability to polymeric materials. wikipedia.org The presence of a primary alcohol group (hydroxymethyl) provides a reactive site for further chemical modifications, such as esterification, etherification, or incorporation into larger molecular architectures like polymers and dendrimers.

While dedicated research solely on this compound is not extensively documented in publicly available literature, its chemical significance can be inferred from the broader context of functionalized pivalate esters and related compounds. The research landscape points towards its potential utility as a monomer in polyester (B1180765) synthesis, a building block in the development of novel resins and coatings, and a precursor for the synthesis of more complex molecules in medicinal and materials science.

Structural Classification and Nomenclature Variants within the 2,2-Dimethylpropanoate Family

This compound belongs to the family of esters derived from 2,2-dimethylpropanoic acid, more commonly known as pivalic acid. The systematic IUPAC name for this compound is this compound. However, given the prevalence of common names in this chemical family, it may also be referred to as hydroxymethyl pivalate.

The core structure consists of a central ester linkage connecting the bulky tert-butyl group of the pivaloyl moiety to a methylene (B1212753) bridge, which is in turn bonded to a hydroxyl group. This arrangement of atoms is crucial to its chemical behavior and potential applications.

This compound Isomers and Derivatives

Isomers of this compound exist, with the position of the hydroxyl group being the key differentiator. One notable isomer is (2-hydroxy-2-methylpropyl) 2,2-dimethylpropanoate . nih.gov In this isomer, the hydroxyl group is located on a tertiary carbon, which can influence its reactivity compared to the primary hydroxyl group in this compound.

Derivatives of this compound can be readily synthesized by reacting the hydroxyl group. For example, esterification with another molecule of pivalic acid would yield more complex esters, while reaction with other functional groups could introduce a wide range of chemical properties.

Related Compounds and Their Structural Commonalities

Several related compounds share the 2,2-dimethylpropanoate core and offer insights into the structure-property relationships within this family.

Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025): This compound is an ester of 3-hydroxy-2,2-dimethylpropanoic acid. It shares the hydroxymethyl group and the dimethyl substitution on the adjacent carbon but has a methyl ester instead of a hydroxymethyl ester. This structural similarity suggests potential applications in areas where a hydroxyl group is beneficial, such as in the synthesis of functionalized polymers or as a precursor in pharmaceutical research.

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate: This molecule is essentially a dimer, where two molecules of 3-hydroxy-2,2-dimethylpropanoic acid are ester-linked. It possesses two hydroxyl groups, making it a valuable diol for step-growth polymerization to produce polyesters with specific properties.

The common structural feature in this family is the neopentyl core (a central carbon atom bonded to four other carbon atoms), which imparts significant steric hindrance. This steric bulk is a defining characteristic that influences the chemical and physical properties of these compounds, such as their resistance to hydrolysis and their impact on the morphology of polymers derived from them.

Historical Context and Evolution of Research Focus

The study of pivalic acid and its derivatives has a long history, with initial interest focused on the unique properties conferred by the bulky tert-butyl group. Pivalic acid itself is produced commercially on a large scale via the Koch reaction. wikipedia.orgguidechem.com The pivaloyl group has been widely adopted as a robust protecting group for alcohols in multi-step organic syntheses. wikipedia.org

The evolution of research has seen a shift from studying simple pivalate esters to exploring more complex, functionalized derivatives. This progression is driven by the demand for new materials with tailored properties. The introduction of reactive functional groups, such as the hydroxymethyl group in this compound, allows these stable building blocks to be incorporated into a wider array of molecular structures. While the specific historical development of this compound is not well-documented, its emergence is a logical step in the broader trend of creating multifunctional molecules for advanced applications.

Interdisciplinary Relevance in Chemical Sciences

The structural features of this compound and its relatives give them relevance across several disciplines within the chemical sciences:

Organic Synthesis: The pivaloyl group's stability makes it a valuable component in the design of protecting groups and synthons for complex molecule synthesis. The hydroxyl functionality provides a handle for further chemical transformations.

Polymer Chemistry: The steric bulk of the 2,2-dimethylpropanoate unit can be exploited to create polymers with high thermal stability, good weather resistance, and specific mechanical properties. Hydroxymethyl-functionalized pivalates can serve as monomers or chain extenders in the synthesis of polyesters, polyurethanes, and other polymers.

Materials Science: The unique properties of pivalate-containing polymers make them suitable for applications in coatings, adhesives, and specialty plastics. The resistance to hydrolysis is particularly advantageous for materials intended for long-term use or in harsh environments.

Medicinal Chemistry: The pivaloyloxymethyl group is a known promoiety used in the design of prodrugs to enhance the bioavailability of pharmaceuticals. While not directly related to this compound, this highlights the biocompatibility and utility of the pivalate ester linkage in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B13987970 Hydroxymethyl 2,2-dimethylpropanoate CAS No. 54700-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)5(8)9-4-7/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGTKIYKWXMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621159
Record name Hydroxymethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54700-03-7
Record name Hydroxymethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Hydroxymethyl 2,2 Dimethylpropanoate and Its Analogues

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent fundamental approaches for the synthesis of hydroxymethyl 2,2-dimethylpropanoate. These methods involve the reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group in an existing ester, respectively.

Optimization of Reaction Conditions for Ester Formation

The direct esterification of hydroxypivalic acid with methanol (B129727) to form this compound is a key synthetic route. The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

For instance, in the synthesis of related complex imidazole (B134444) derivatives, researchers have systematically varied solvents and temperatures to find the optimal conditions. While reactions at room temperature in various solvents such as water, acetonitrile (B52724), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695) yielded only trace amounts of the product, conducting the reaction at reflux temperatures significantly increased the yields. researchgate.net Specifically, refluxing in ethanol provided the highest yield of 82%. researchgate.net This highlights the critical role of both solvent choice and temperature in driving the reaction to completion.

Further optimization studies on similar esterification reactions have demonstrated that a careful balance between conversion and selectivity is essential. In the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile, a solvent not previously reported for this reaction, offered the best compromise between the consumption of starting materials and the selective formation of the desired product. scielo.brchemrxiv.org Moreover, the reaction time could be significantly reduced from 20 hours to 4 hours without a detrimental impact on the outcome. scielo.brchemrxiv.org

The following interactive table summarizes the effect of different solvents on the yield of a representative esterification reaction, illustrating the importance of solvent optimization.

SolventTemperatureYield (%)
WaterRoom TemperatureTrace
AcetonitrileRoom TemperatureTrace
DMFRoom TemperatureTrace
THFRoom TemperatureTrace
MethanolRoom TemperatureTrace
EthanolRoom TemperatureTrace
WaterReflux10
AcetonitrileReflux13
DMFReflux30
THFReflux15
MethanolReflux25
EthanolReflux82

This data is based on a representative synthesis of a complex imidazole derivative and illustrates the general principles of reaction optimization that can be applied to the synthesis of this compound. researchgate.net

Exploration of Transesterification for Alkoxy Group Exchange

Transesterification is a versatile method for converting one ester into another by exchanging the alkoxy group. This process can be catalyzed by either acids or bases and is particularly useful for synthesizing a variety of analogues of this compound. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the alcohol corresponding to the desired alkoxy group is typically used, often serving as the solvent itself. masterorganicchemistry.com

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of the original alcohol. masterorganicchemistry.com In contrast, the base-catalyzed mechanism involves the nucleophilic attack of an alkoxide ion on the ester carbonyl, also forming a tetrahedral intermediate, which then collapses to release the original alkoxide. masterorganicchemistry.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are often more efficient and selective than non-catalytic methods. Acid, base, and biocatalytic routes have all been successfully employed.

Acid-Catalyzed Synthetic Pathways

Acid catalysis is a cornerstone of ester synthesis. In a notable two-step process for preparing hydroxypivalic acid esters, a mixture containing hydroxypivalic acid and neopentyl glycol is first treated with a catalytic amount of a strong acid, such as sulfuric acid, to promote esterification. nih.gov This step effectively converts the carboxylic acid and alcohol into a mixture of esters. The mechanism of acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol.

The reaction proceeds through a series of equilibrium steps, and the removal of water as it is formed can drive the reaction to completion. A variety of acid catalysts can be employed, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.

Base-Catalyzed Synthetic Pathways

Following the initial acid-catalyzed esterification, the resulting mixture of esters can be subjected to transesterification with a different alcohol in the presence of a strong base. nih.gov This base-catalyzed transesterification allows for the introduction of various alkoxy groups, leading to the formation of a diverse range of this compound analogues.

The mechanism of base-catalyzed transesterification is typically a two-step addition-elimination process. masterorganicchemistry.com An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and forming the new ester. masterorganicchemistry.com The choice of base and reaction conditions is critical to ensure high conversion and prevent side reactions.

Biocatalytic Routes for Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Lipases, in particular, have been extensively used for the synthesis of esters, including analogues of this compound. These enzymes can catalyze esterification, transesterification, and hydrolysis with high chemo-, regio-, and enantioselectivity. nih.gov

The stereoselectivity of lipases is a significant advantage, allowing for the kinetic resolution of racemic alcohols or acids to produce enantiomerically pure compounds. mdpi.com For instance, in the synthesis of terpenoids, lipase-mediated resolution of racemic primary alcohols has been successfully employed. mdpi.com Although the stereoselectivity for primary alcohols can sometimes be lower than for secondary alcohols, it remains a valuable strategy. mdpi.com

In the context of this compound, which is a primary alcohol, lipases can be used to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. For example, the lipase-catalyzed transesterification of N-hydroxymethyl vince lactam has been shown to be highly enantioselective. researchgate.net Various lipases, such as those from Candida antarctica (Novozym 435) and Pseudomonas cepacia, have demonstrated high efficiency in such resolutions. nih.gov The choice of acyl donor and solvent is crucial for optimizing the enantioselectivity and reaction rate.

Specialized Functionalization and Derivatization Techniques

The structural scaffold of this compound, characterized by a neopentyl core with both hydroxyl and ester functionalities, allows for a wide range of chemical modifications. These modifications are crucial for tuning the molecule's properties for various applications.

The introduction of a hydroxymethyl group is a key step in the synthesis of the target compound, formally known as methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025). nih.gov This transformation is fundamental in creating the bifunctional character of the molecule. While specific scalable synthesis routes for this compound are proprietary or less documented in open literature, analogous processes for related platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) are well-established. For instance, HMF can be synthesized through the dehydration of C6 carbohydrates. researchgate.net The synthesis of hydroxymethyl alkylfuranoates from gluconolactone (B72293) has also been demonstrated, showcasing reaction sequences that can be scaled up to produce over 100 grams with high purity and yields exceeding 50%. researchgate.netrsc.org These processes often involve the use of bio-friendly solvents and reagents that can be recovered, highlighting a move towards greener chemistry. rsc.org

Halogenation of the core structure or its analogues introduces a reactive handle for further nucleophilic substitution, cross-coupling reactions, or for modifying the electronic properties of the molecule. The synthesis of related compounds, such as ethyl 3-chloro-3-phenylpropanoate, provides insight into effective chlorination methods. orgsyn.org

Conventional chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can lead to low yields and the formation of elimination byproducts, such as ethyl 3-phenyl-2-propenoate. orgsyn.org A more effective method involves the direct chlorination of the corresponding alcohol using a system of indium trichloride (InCl₃) and chlorodimethylsilane. This approach leverages the moderate Lewis acidity and oxophilicity of InCl₃ to achieve higher yields of the desired chlorinated product. orgsyn.org For example, the synthesis of ethyl 3-chloro-3-phenylpropanoate using this method can achieve a yield of 94%. orgsyn.org

Table 1: Example Reaction Protocol for Direct Chlorination

ParameterConditionReference
Starting MaterialEthyl 3-hydroxy-3-phenylpropanoate orgsyn.org
ReagentsIndium trichloride (InCl₃), Chlorodimethylsilane orgsyn.org
SolventDichloromethane (CH₂Cl₂) orgsyn.org
Temperature0 °C to room temperature orgsyn.org
Yield94% orgsyn.org

The hydroxyl and ester groups of the this compound scaffold are ideal points for derivatization to form more complex molecules. The synthesis of amides, for example, can be achieved by reacting a carboxylic acid with an amine. libretexts.org In the context of the target scaffold, the methyl ester could first be saponified to the corresponding carboxylic acid, which is then coupled with an amine.

Research on analogous structures, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has demonstrated specific methods for creating complex derivatives. rsc.org N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates have been successfully synthesized. rsc.org These transformations were accomplished using established coupling methods, including the use of dicyclohexylcarbodiimide (B1669883) (DCC) or through an azide (B81097) coupling pathway. rsc.orgyoutube.com The reaction of a carboxylic acid with an amine to form an amide bond often requires heat or a catalyst in a laboratory setting. libretexts.orgyoutube.com

The formation of an amide bond typically involves the attack of the amine's lone pair on the carbonyl carbon of the carboxylic acid or its activated derivative. youtube.comyoutube.com In DCC coupling, the agent activates the carboxylic acid to form a good leaving group, facilitating the nucleophilic attack by the amine. youtube.com

Innovative Synthetic Technologies and Process Intensification

To improve the efficiency, sustainability, and scalability of synthesis, modern technologies like microwave-assisted synthesis and continuous flow methods are increasingly being adopted.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. unina.it The use of microwave heating can dramatically reduce reaction times, increase product yields, and minimize the formation of side products. nih.gov This technology has been successfully applied to various reactions, including the synthesis of chalcones and 2-oxindoles, with reactions completing in minutes rather than hours. nih.govmdpi.com

In the context of related biomass-derived chemicals, microwave irradiation has been effectively used for the neat aldol (B89426) condensation of 5-hydroxymethylfurfural (HMF) and acetone (B3395972) over hydrotalcite-based catalysts. unina.itresearchgate.net This process achieves high conversions in very short reaction times with relatively low catalyst loadings. researchgate.net For instance, using a microwave power of 300 W, a 96% conversion of HMF was achieved in just 10 minutes. researchgate.net This demonstrates the potential of microwave technology to intensify processes involving hydroxymethyl-containing compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcone Formation

ParameterConventional Heating (Reflux)Microwave IrradiationReference
Reaction Time3 days (74 hours)10 minutes nih.govresearchgate.net
YieldGood (~81%)Excellent (>90%) nih.govresearchgate.net
Purity85%High Purity nih.gov
ConditionsExcess piperidine, refluxing ethanolControlled MW synthesizer, reduced reagents nih.gov

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. This technology is particularly well-suited for the production of platform chemicals.

The synthesis of HMF and its subsequent oxidation to 2,5-furandicarboxylic acid (FDCA) have been successfully demonstrated in continuous flow systems. researchgate.net For example, the oxidation of HMF to FDCA has been achieved with a 99% yield in neat water using a heterogeneous resin-supported platinum catalyst in a flow reactor. researchgate.net Similarly, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been efficiently performed using continuous-flow technology, showcasing its compatibility with a wide range of functional groups. mdpi.com These examples underscore the capability of flow chemistry to handle the production of functionalized molecules like this compound and its derivatives in an efficient, scalable, and controlled manner. researchgate.netmdpi.com

Post-Synthetic Modification and Purification Techniques for this compound

Following the synthesis of this compound and its analogues, a series of post-synthetic modifications and rigorous purification techniques are essential to isolate the target compound in high purity. The choice of purification strategy is dictated by the physical properties of the compound, the nature of the impurities present, and the desired final purity level. Common methodologies include distillation, recrystallization, and various forms of chromatography.

Distillation and Recrystallization for High Purity

Distillation and recrystallization are classical and highly effective methods for purifying compounds on a large scale. These techniques rely on differences in the physical properties of the desired product and its contaminants.

Distillation is particularly suitable for purifying liquid compounds with different boiling points. For esters like this compound, vacuum distillation is often employed to prevent thermal decomposition that can occur at higher temperatures. The process involves heating the crude product mixture under reduced pressure, causing the components to vaporize at lower temperatures. The vapor is then cooled and condensed back into a liquid, which is collected as the purified product. The efficiency of the separation depends on the difference in boiling points between the target compound and the impurities.

While specific distillation parameters for this compound are not extensively detailed in publicly available literature, general conditions for similar hydroxypivalic acid esters can be inferred. A patent for related compounds suggests that after transesterification, the reaction products are isolated and purified by distillation. The process typically involves neutralization of the reaction mixture followed by distillation under reduced pressure. For analogous processes, temperatures may range from 120 to 200 °C, with a preference for 130 to 160 °C, and pressures between 50 to 200 mbar.

Recrystallization is a primary technique for purifying solid compounds. This method is based on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For esters, common recrystallization solvents include ethanol, or solvent mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate (B1210297). The selection often follows the "like dissolves like" principle, where solvents with similar functional groups to the compound are good solubilizers.

The general steps for recrystallization are:

Solvent Selection : Identifying a solvent or solvent system in which the compound has the desired solubility profile.

Dissolution : Dissolving the impure solid in a minimum amount of the hot solvent.

Cooling : Allowing the solution to cool slowly to promote the formation of large, pure crystals.

Filtration : Separating the purified crystals from the mother liquor containing the dissolved impurities.

Drying : Removing any residual solvent from the crystals.

The following table provides illustrative examples of solvent systems that could be tested for the recrystallization of this compound, based on general principles for ester purification.

Solvent SystemRationale for SelectionGeneral Application Notes
Ethanol/WaterThe compound is likely soluble in ethanol and less soluble in water. The mixture allows for fine-tuning of solubility.Dissolve in hot ethanol and add water dropwise until turbidity appears. Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexane (B92381)Ethyl acetate is a good solvent for esters. Hexane acts as an anti-solvent to induce crystallization.Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat and cool.
TolueneAromatic solvent that can be effective for moderately polar compounds.Good for compounds that tend to "oil out" in other solvent systems.
Acetone/HexaneAcetone is a polar aprotic solvent that can dissolve a range of compounds. Hexane is a non-polar anti-solvent.Similar to the ethyl acetate/hexane system, this provides a wide polarity range for optimization.

Chromatographic Purification Strategies (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are powerful tools for the purification of complex mixtures, offering high resolution and the ability to separate compounds with very similar physical properties.

Flash Chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase (typically silica (B1680970) gel). This technique is widely used in organic synthesis for routine purification. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.

The key parameters in flash chromatography are the choice of stationary phase and the mobile phase (eluent). For a moderately polar compound like this compound, a normal-phase setup with silica gel as the stationary phase is common. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve a good separation, often guided by preliminary analysis using thin-layer chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating mixtures with components of widely differing polarities.

The following table outlines a hypothetical flash chromatography method for the purification of this compound, based on standard practices for similar esters.

ParameterConditionRationale/Notes
Stationary PhaseSilica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase (Eluent)Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)A common solvent system for esters. A gradient allows for the elution of both less polar impurities and the more polar product.
Sample LoadingDry loading or minimal volume of a non-polar solventEnsures a narrow starting band and better resolution.
DetectionTLC analysis of fractions (e.g., with a potassium permanganate (B83412) stain)The hydroxyl group allows for visualization with a permanganate stain.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is suitable for both analytical and preparative-scale purifications. It utilizes high pressure to pump the mobile phase through a column packed with very small particles, leading to highly efficient separations.

For the purification of this compound, both normal-phase and reversed-phase HPLC could be employed.

Normal-Phase HPLC would use a polar stationary phase (like silica or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane/isopropanol).

Reversed-Phase HPLC is more common and uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (such as acetonitrile/water or methanol/water).

The choice between these depends on the specific impurities that need to be removed. A significant advantage of HPLC is the availability of various detectors (e.g., UV-Vis, refractive index, mass spectrometry) that can aid in the identification and quantification of the purified compound.

The table below presents a potential set of starting conditions for the HPLC purification of this compound.

ParameterReversed-Phase ConditionNormal-Phase Condition
ColumnC18 (e.g., 5 µm particle size, 4.6 x 250 mm)Silica or Cyano (CN) (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientHexane/Isopropanol or Hexane/Ethyl Acetate isocratic or gradient
Flow Rate1.0 mL/min1.0 mL/min
DetectionRefractive Index (RI) or UV (at low wavelength if chromophore is present)Refractive Index (RI) or UV (at low wavelength)

Chemical Reactivity and Mechanistic Elucidation

Fundamental Reaction Pathways and Kinetics

The principal reaction pathways for hydroxymethyl 2,2-dimethylpropanoate involve transformations of the ester and alcohol moieties. These include hydrolysis of the ester linkage, thermal decomposition, and oxidative or reductive processes targeting either functional group.

The hydrolysis of this compound, the cleavage of the ester bond by water, can proceed under acidic or basic conditions, each following a distinct mechanism. This process is critical to understanding its environmental fate, as it dictates the persistence of the compound in aqueous environments and the nature of its degradation products.

Under acidic conditions, the hydrolysis is a reversible process catalyzed by hydronium ions (H₃O⁺). The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of one of the alcohol moieties (either methanol (B129727) or 2,2-dimethylpropane-1,3-diol, depending on which C-O bond is cleaved) regenerates the carboxylic acid and the corresponding alcohol. libretexts.orgyoutube.com

Basic hydrolysis, also known as saponification, is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This also forms a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. Due to the presence of the sterically bulky neopentyl group, the rate of both acidic and basic hydrolysis is expected to be significantly slower compared to less hindered esters. masterorganicchemistry.com Pivalate (B1233124) esters are known for their resistance to hydrolysis. acs.org

The environmental fate of this compound is tied to its susceptibility to hydrolysis. Its persistence in aquatic systems will be influenced by pH, temperature, and microbial activity. While chemical hydrolysis is likely to be slow, biodegradation by microorganisms capable of producing esterase enzymes could be a more significant degradation pathway.

The thermal stability of this compound is primarily determined by the strength of the bonds within the molecule. Thermal decomposition of esters typically proceeds through a six-centered transition state, leading to the formation of a carboxylic acid and an alkene. stackexchange.com For pivalate esters lacking a β-hydrogen on the alcohol portion, this pathway is not possible.

In the case of this compound, thermal decomposition would likely involve more complex radical mechanisms at higher temperatures, potentially leading to decarboxylation or fragmentation of the neopentyl group. stackexchange.com Studies on the pyrolysis of various esters have shown that decomposition can occur at temperatures upwards of 250°C, often yielding a mixture of smaller molecules like carboxylic acids, alkenes, carbon monoxide, and carbon dioxide. stackexchange.commdpi.com The presence of the hydroxymethyl group might introduce additional decomposition pathways, such as dehydration.

The following table presents thermal decomposition data for some related ester compounds, illustrating the typical temperature ranges for these transformations.

CompoundDecomposition Temperature (°C)Products
Ethyl Acetate (B1210297)> 400Acetic acid, Ethylene
Methyl Propionate> 400Propionic acid, Methane, Ethene
Methyl Butanoate1260–1653 (shock tube)CO₂, various small molecules

This table presents data for analogous compounds to provide a general context for the thermal stability of esters. Data is sourced from computational and experimental studies on ester pyrolysis. researchgate.net

The hydroxymethyl group in this compound is susceptible to oxidation. Mild oxidizing agents can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can lead to the formation of a carboxylic acid. The ester group is generally resistant to oxidation. youtube.com The oxidation of alcohols to esters can be achieved using various catalytic systems. organic-chemistry.org

Conversely, the ester group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to two alcohol fragments. In this case, the product would be 2,2-dimethylpropane-1,3-diol.

Detailed Mechanistic Investigations

Detailed mechanistic investigations for this compound are not available in the literature. However, the elementary steps and potential intermediates can be predicted based on established mechanisms for related compounds.

For acid-catalyzed hydrolysis, the elementary steps are:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon. libretexts.org

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. libretexts.org

Elimination of the alcohol as a leaving group. libretexts.org

Deprotonation of the resulting carbonyl to yield the carboxylic acid. libretexts.org

For base-catalyzed hydrolysis (saponification), the steps are:

Nucleophilic attack of hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, with the ejection of the alkoxide leaving group.

Proton transfer from the newly formed carboxylic acid to the alkoxide, forming the carboxylate and the alcohol.

The primary intermediate in both acid- and base-catalyzed hydrolysis is a tetrahedral intermediate. In the acid-catalyzed pathway, this intermediate is protonated, carrying a positive charge. In the basic pathway, it is an anionic species. Due to their transient nature, these intermediates are typically not isolated but are inferred from kinetic studies and isotopic labeling experiments on analogous esters.

In oxidative reactions, potential intermediates would include the corresponding aldehyde if the primary alcohol is oxidized. For thermal decomposition via radical pathways, a variety of radical species would be formed as short-lived intermediates.

Reactivity of Hydroxyl and Ester Functional Groups

This compound possesses two key functional groups that dictate its chemical reactivity: a primary hydroxyl (-OH) group and a sterically hindered ester (neopentyl ester) group. The reactivity of each group can be considered independently, allowing for selective transformations under appropriate reaction conditions.

The primary alcohol moiety in this compound is susceptible to a range of reactions typical for primary alcohols, including etherification and oxidation.

Etherification:

Etherification of the hydroxyl group can be achieved through various methods, most commonly via acid-catalyzed dehydration or the Williamson ether synthesis. In an acid-catalyzed reaction, two molecules of the alcohol can condense to form a symmetrical ether, though this method is more effective for simple primary alcohols and can be complicated by competing elimination reactions. byjus.commasterorganicchemistry.com A more controlled approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. libretexts.org Given that this compound contains a primary alcohol, it is expected to readily undergo this reaction. The mechanism for the acid-catalyzed etherification generally proceeds via protonation of the alcohol, followed by nucleophilic attack by a second alcohol molecule. libretexts.org

Oxidation:

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. chemistrysteps.com Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are effective for this transformation. chemistrysteps.commasterorganicchemistry.com To prevent over-oxidation to the carboxylic acid, it is often necessary to remove the aldehyde from the reaction mixture as it forms, for instance, by distillation. chemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4), and chromic acid (formed from chromium trioxide, CrO3, in aqueous sulfuric acid), also known as the Jones reagent. masterorganicchemistry.comwikipedia.org The reaction typically proceeds through the intermediate aldehyde, which is then further oxidized. libretexts.orgwikipedia.org

Oxidation Reactions of the Hydroxyl Group

ProductReagent(s)Typical Reaction Conditions
2,2-Dimethyl-3-oxopropanalPyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Anhydrous conditions, room temperature
2,2-Dimethyl-3-carboxypropanoic acidPotassium permanganate (KMnO4) or Jones Reagent (CrO3/H2SO4)Aqueous, often with heating

The ester functional group in this compound is a neopentyl ester, which is known for its steric hindrance. This steric bulk can influence the rate and feasibility of reactions at the carbonyl carbon.

Amidation:

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is typically slower than the hydrolysis of esters and often requires elevated temperatures or catalysis. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the elimination of the alcohol portion (in this case, the hydroxymethyl group would be part of the newly formed amide). The use of catalysts, such as certain metal complexes, or converting the amine to a more nucleophilic species (e.g., using a strong base to form an amide anion) can facilitate this transformation, even with sterically hindered esters. nih.govfishersci.co.uk

Transamidation:

Transamidation is a process where an existing amide exchanges its amine component with another amine. While not a direct reaction of the ester, it is a related transformation in amide synthesis. It generally requires catalysis, with various methods developed, including the use of metal catalysts or organocatalysts, to proceed under milder conditions. nih.govnih.govorganic-chemistry.org

Reactions of the Ester Group

Reaction TypeReactantTypical ProductNotes
AmidationAmine (R-NH2)N-substituted 3-hydroxy-2,2-dimethylpropanamideMay require heat or catalysis due to steric hindrance.

Compatibility and Interaction Studies with Other Chemical Entities

The compatibility of this compound with other chemical entities is largely dictated by the reactivity of its hydroxyl and ester functional groups.

Due to the presence of the hydroxyl group, it is expected to be incompatible with strong oxidizing agents, which could lead to uncontrolled oxidation. It would also be incompatible with reagents that react vigorously with alcohols, such as alkali metals. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions.

General chemical compatibility charts indicate that esters and alcohols as classes of compounds can be reactive with a range of other chemical classes. For instance, esters may be incompatible with strong acids, bases, and oxidizing agents. Alcohols are generally incompatible with strong oxidizing agents, alkali metals, and strong acids.

Specific interaction studies for this compound are not widely available in the public literature. However, based on its structure, potential interactions can be inferred. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing its solubility and interaction with polar solvents and other functional groups. The ester group, while less prone to hydrogen bonding, has a polar carbonyl group that can participate in dipole-dipole interactions.

Autoxidation studies on neopentyl esters have shown that at elevated temperatures, oxidation can occur, leading to the formation of hydroperoxides, keto- and hydroxy-esters, as well as the parent alcohol and carboxylic acid. rsc.org This suggests that under certain conditions, this compound may undergo degradation in the presence of oxygen.

General Chemical Compatibility

Incompatible WithReason
Strong Oxidizing AgentsOxidation of the primary alcohol group.
Strong AcidsAcid-catalyzed hydrolysis of the ester group.
Strong BasesBase-catalyzed hydrolysis (saponification) of the ester group.
Alkali MetalsReaction with the hydroxyl group to produce hydrogen gas.

Role As a Versatile Chemical Intermediate and Building Block

Application in Polymer Chemistry and Material Science

The utility of Hydroxymethyl 2,2-dimethylpropanoate in polymer chemistry and material science is extensive, owing to its unique structural characteristics that allow for the tailoring of polymer properties to meet specific performance requirements.

Monomer in Polyester (B1180765) Resin Synthesis

This compound serves as a critical monomer in the synthesis of polyester resins. These resins are typically formed through the polycondensation reaction between polyols and polycarboxylic acids. The inclusion of this compound in the polymerization process allows for the modification of the final resin's properties. While specific data on polyester resins synthesized solely from this monomer is not extensively detailed in publicly available literature, the fundamental principles of polyester chemistry suggest that its incorporation can influence characteristics such as flexibility, hardness, and chemical resistance. The general synthesis of unsaturated polyester resins involves the reaction of diols and unsaturated dicarboxylic acids, followed by cross-linking with a vinyl monomer like styrene. kompozit.org.trgoogle.comturi.org

Table 1: Typical Monomers in Unsaturated Polyester Resin Synthesis

Monomer Type Examples
Diols Ethylene glycol, Propylene glycol, Neopentyl glycol
Unsaturated Acids/Anhydrides Maleic anhydride, Fumaric acid
Saturated Acids/Anhydrides Phthalic anhydride, Isophthalic acid

| Cross-linking Monomers | Styrene, Vinyltoluene, Methyl methacrylate (B99206) |

This table presents common monomers used in the synthesis of unsaturated polyester resins, providing a context for the potential role of this compound.

Function as a Branching Agent in Polymer Architecture Design

The molecular structure of this compound, featuring a hydroxyl group and an ester, allows it to function as a branching agent in the design of polymer architectures. The introduction of branches into a polymer's structure can significantly alter its physical and mechanical properties. In hyperbranched polymers, for instance, a compact and globular architecture is achieved, which can lead to lower viscosity and higher solubility compared to their linear counterparts. mdpi.com While direct studies detailing the use of this compound as a branching agent are limited, the principles of polymer architecture design suggest its potential to create more complex and tailored polymer structures. rsc.orgresearchgate.net

Influence on Polymerization Kinetics and Macromolecular Properties

The incorporation of monomers like this compound can influence the kinetics of polymerization. The reactivity of its functional groups will affect the rate of the polymerization reaction and the growth of the polymer chains. mdpi.com The resulting macromolecular properties, such as molecular weight distribution, glass transition temperature, and mechanical strength, are directly linked to the kinetics of the polymerization process. researchgate.net For example, the introduction of bulky side groups, which could be a feature of polymers derived from this monomer, can impact chain mobility and, consequently, the thermal and mechanical properties of the final material. The rate of polymerization and the development of shrinkage stress are critical factors, particularly in applications like rapid high-intensity light-curing of composites. mdpi.com

Integration into Coatings and Adhesives Formulations

Polyester resins, which can be synthesized using monomers like this compound, are widely used in the formulation of coatings and adhesives. The properties of the resin, such as adhesion, durability, and chemical resistance, are paramount in these applications. The specific structure of the monomer units within the polyester chain plays a crucial role in determining these end-use properties. While specific formulations containing this compound are not extensively documented, its potential to impart desirable characteristics makes it a candidate for the development of advanced coatings and adhesives. google.com

Development of Composites and Advanced Materials

Composite materials, which consist of a reinforcement phase embedded in a matrix phase, often utilize polyester resins as the matrix. The performance of the composite is highly dependent on the properties of the resin. researchgate.nete3s-conferences.org The ability to tailor the polyester resin through the use of specific monomers is therefore critical in the development of advanced composites with desired characteristics such as high strength-to-weight ratio and durability. mdpi.comresearchgate.netudel.edu The integration of monomers that can enhance the interfacial adhesion between the resin and the reinforcement is an area of ongoing research.

Intermediate in Complex Organic Synthesis

Beyond its role in polymer science, this compound serves as a valuable intermediate in complex organic synthesis. wiley.comiitm.ac.in Its functional groups, the hydroxyl and ester moieties, can be chemically transformed to introduce new functionalities and build more complex molecular architectures. For instance, the hydroxyl group can undergo oxidation, esterification, or etherification, while the ester group can be hydrolyzed or transesterified. These transformations make it a versatile building block for the synthesis of a variety of organic compounds. An example of a related synthetic transformation is the Morita-Baylis-Hillman reaction, which can be used to prepare hydroxymethylated compounds that are valuable in organic synthesis. organic-chemistry.orgmdpi.com

Coordination Chemistry and Metal Complex Formation

The 2,2-dimethylpropanoate moiety is a key component in the design of ligands for creating novel metal complexes. nih.govmdpi.com The study of how these ligands interact with metal ions is crucial for developing new materials and compounds with specific catalytic or biological properties. nih.govnsf.gov

Ligand synthesis often begins with a derivative of this compound. nih.gov For instance, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, derived from its methyl ester, serves as a primary ligand. nih.gov This acid, along with other synthesized derivatives like the corresponding hydrazide and a Schiff base formed from the hydrazide (3-(4-chlorophenyl)-N′-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide), have been used to chelate various metal ions, including Copper (Cu(II)), Nickel (Ni(II)), and Lanthanum (La(III)). nih.gov The design of these ligands allows for the formation of stable complexes where the metal ion is coordinated, often through oxygen or nitrogen atoms. nih.govsemanticscholar.org

The precise structure and geometry of newly synthesized metal complexes are determined using a combination of analytical techniques. semanticscholar.orgorientjchem.org For complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, methods such as elemental analysis, molar conductivity, Fourier-transform infrared (FTIR) spectroscopy, and magnetic susceptibility measurements are employed. nih.gov

FTIR Spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of functional groups upon complexation. The appearance of new bands at lower frequencies can indicate the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.govsemanticscholar.org Broad bands in the 3100–3626 cm⁻¹ range often suggest the presence of coordinated water molecules. nih.gov

Molar Conductivity measurements in solvents like DMF indicate whether the complexes are electrolytes or non-electrolytes. nih.govorientjchem.org

Magnetic Susceptibility provides insight into the electronic structure and geometry of the metal center. nih.gov For example, a magnetic moment of 2.25 B.M. for a Cu(II) complex suggests a distorted octahedral geometry, while a value of 4.04 B.M. for a Ni(II) complex is indicative of a high-spin octahedral configuration. nih.gov

Table 1: Magnetic Properties and Proposed Geometries of Selected Metal Complexes

Complex ID Metal Ion Magnetic Moment (B.M.) Proposed Geometry
4a Cu(II) 2.25 Distorted Octahedral
4b Ni(II) 4.04 High-Spin Octahedral

Data sourced from a study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives. nih.gov

The formation of metal complexes can significantly alter the chemical and biological reactivity of the parent organic ligand. nsf.govrsc.org In the case of ligands derived from the 2,2-dimethylpropanoate scaffold, complexation with metal ions has been shown to dramatically enhance their cytotoxic activity against cancer cells. nih.gov

Studies on a series of Cu(II), Ni(II), and La(III) complexes demonstrated a marked increase in inhibitory action on human colorectal carcinoma cells (HCT-116) compared to the free ligands. nih.gov For instance, the initial ligand 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (1) showed an IC₅₀ value of 1.27 mM, whereas its copper (4a) and nickel (4b) complexes were significantly more potent, with IC₅₀ values of 0.18 mM and 0.20 mM, respectively. nih.gov A particularly powerful effect was seen with a lanthanum complex (6c), which displayed an IC₅₀ of 0.154 mM. nih.gov Crucially, these complexes exhibited high selectivity, showing no inhibitory action on normal, healthy cells (HEK-293). nih.gov This enhancement in biological activity underscores the profound influence of metal coordination on the molecule's reactivity. nih.gov

Table 2: Cytotoxic Activity (IC₅₀) of Ligands and Their Metal Complexes on HCT-116 Cells

Compound ID Description IC₅₀ (mM)
1 Ligand (Acid) 1.27
4a Cu(II) Complex of Ligand 1 0.18
4b Ni(II) Complex of Ligand 1 0.20
4c La(III) Complex of Ligand 1 0.933
2 Ligand (Hydrazide) 1.65
5b Ni(II) Complex of Ligand 2 0.353
6c La(III) Complex 0.154

Data represents the concentration required to inhibit 50% of cell growth. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of hydroxymethyl 2,2-dimethylpropanoate by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for providing detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the molecule is expected to exhibit three distinct signals corresponding to its different proton environments. The nine equivalent protons of the tertiary butyl group typically appear as a sharp singlet. The two protons of the hydroxymethyl group (-CH₂OH) adjacent to the ester oxygen would also produce a singlet, as would the proton of the hydroxyl group (-OH). The chemical shift of the hydroxyl proton is often broad and can vary depending on the solvent, concentration, and temperature. msu.edu

¹³C NMR spectroscopy provides insight into the carbon skeleton. Four distinct signals are anticipated: one for the carbonyl carbon of the ester, one for the quaternary carbon of the t-butyl group, one for the three equivalent methyl carbons, and one for the methylene (B1212753) carbon of the hydroxymethyl group. illinois.edudocbrown.info The carbonyl carbon is characteristically found far downfield.

NucleusGroupExpected Chemical Shift (δ, ppm)Multiplicity
¹H-C(CH₃)₃~1.2Singlet
¹H-O-CH₂-OH~5.3 - 5.5Singlet
¹H-OHVariable, broadSinglet
¹³C-C(CH₃)₃~27-
¹³C-C(CH₃)₃~39-
¹³C-O-CH₂-OH~80 - 85-
¹³C-C=O~178-

Expected NMR data based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between connected protons and between protons and their directly attached carbons, respectively.

Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-TOF MS)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound. Electrospray Ionization-Time of Flight (ESI-TOF) MS, a soft ionization technique, is particularly useful for providing a highly accurate mass measurement of the molecular ion, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This precision allows for the unambiguous determination of the compound's elemental formula.

When subjected to harder ionization methods like electron ionization (EI), typically used in conjunction with Gas Chromatography (GC-MS), the molecule undergoes predictable fragmentation. libretexts.org Key fragmentation patterns for esters often involve cleavage at the bonds adjacent to the carbonyl group. For this compound, this would include the formation of a stable t-butyl cation and other characteristic fragment ions. youtube.com

m/z ValueProposed Fragment IonFragmentation Pathway
132[C₆H₁₂O₃]⁺Molecular Ion (M⁺)
101[M - OCH₂OH]⁺Loss of the hydroxymethoxy group
75[M - C(CH₃)₃]⁺Loss of the t-butyl radical
57[C(CH₃)₃]⁺Formation of the t-butyl cation (often a base peak)

Predicted fragmentation pattern under Electron Ionization (EI).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

For this compound, the FTIR spectrum would be dominated by a very strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group. uobabylon.edu.iq Another key feature would be a broad absorption band in the high-frequency region, characteristic of the O-H stretch from the hydroxyl group, indicating intermolecular hydrogen bonding. researchgate.net C-O stretching vibrations from both the ester and alcohol moieties would also be present, along with various C-H stretching and bending vibrations from the alkyl groups. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3500 - 3200Strong, Broad
C-H StretchAlkyl3000 - 2850Medium-Strong
C=O StretchEster1750 - 1735Very Strong
C-O StretchEster/Alcohol1300 - 1000Strong

Typical infrared absorption ranges for the functional groups present.

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about electronic transitions within a molecule, particularly in systems with chromophores and conjugation. pressbooks.pub A chromophore is the part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. uobabylon.edu.iq

The primary chromophore in this compound is the carbonyl group (C=O) of the ester. Since this carbonyl group is isolated and not part of a conjugated system, it is expected to exhibit a weak absorption in the UV region. This absorption corresponds to a low-energy, formally forbidden n→π* (n to pi-star) electronic transition. uobabylon.edu.iq The absence of significant absorption at longer wavelengths (above 220 nm) confirms the lack of extended conjugation in the molecule. researchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity of a compound and for quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and passed through a column. A pure sample should yield a single, sharp peak in the resulting chromatogram. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). scielo.brnih.gov

When coupled with a mass spectrometer (GC-MS), this technique becomes a definitive tool for both separation and identification. mdpi.com As the compound elutes from the GC column, it is immediately introduced into the mass spectrometer, which provides a mass spectrum for the peak. This allows for positive identification by comparing the obtained mass spectrum with reference libraries and confirming the fragmentation patterns discussed previously. This dual-technique approach is invaluable for both qualitative confirmation and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For esters like this compound and its analogues, reverse-phase (RP) HPLC is often the method of choice. sielc.com An established RP-HPLC method for the related compound 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, acidified with phosphoric acid. sielc.com This approach provides a scalable and robust separation suitable for purity assessments and preparative isolation of impurities. sielc.com

For applications requiring higher sensitivity and specificity, particularly in complex matrices or for structural elucidation, HPLC is coupled with Mass Spectrometry (LC-MS). nih.govmdpi.com When interfacing HPLC with MS, the mobile phase composition must be adjusted for compatibility. Non-volatile acids like phosphoric acid are typically replaced with volatile alternatives such as formic acid to ensure efficient ionization in the mass spectrometer source. sielc.com LC-MS analysis allows for the determination of the mass-to-charge ratio (m/z) of the analyte and its fragments, providing confident identification and characterization of the compound and its potential metabolites or degradation products. nih.gov

Table 1: Example HPLC Parameters for a Related Compound

Click to view data
ParameterConditionReference
Compound3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate sielc.com
TechniqueReverse-Phase (RP) HPLC sielc.com
ColumnNewcrom R1 (C18-based) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN) and Water with Formic Acid sielc.com

Development and Validation of Research-Grade Analytical Protocols

The development of a robust analytical method is a prerequisite for reliable quantification and characterization of a compound in research and quality control settings. nanopharm.co.uk The process begins with selecting the appropriate methodology and instrumentation based on the analyte's properties and the intended purpose of the analysis. fda.gov For chromatographic methods like HPLC, development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity. mdpi.com

Once a method is developed, it must undergo a rigorous validation process to demonstrate its suitability for the intended use. Method validation is a continuous process that ensures confidence in the analytical data throughout product development. Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonization (ICH) and the U.S. Food and Drug Administration (FDA). fda.govmdpi.com Key performance characteristics are evaluated to prove that the method is reliable, reproducible, and accurate.

Table 2: Key Analytical Method Validation Parameters

Click to view data
Validation ParameterDescriptionReference
Specificity/SelectivityThe ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. fda.gov
LinearityThe ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net
RangeThe interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov
AccuracyThe closeness of test results obtained by the method to the true value. Often evaluated through recovery studies. researchgate.net
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and reproducibility. researchgate.net
Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. mdpi.commdpi.com
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.commdpi.com
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. fda.gov

Sample preparation is a critical step that can significantly impact the accuracy and precision of an analytical method. The primary goals are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. For biological samples such as plasma or urine, protein precipitation is a common and straightforward extraction technique. bsu.edu.eg This is often achieved by adding a water-miscible organic solvent, like acetonitrile, which denatures and precipitates the proteins. bsu.edu.eg The sample is then vortexed and centrifuged, and the resulting supernatant containing the analyte can be directly injected into the HPLC system or further processed. bsu.edu.eg

The efficiency of the extraction process is evaluated by calculating the percent recovery, which compares the analytical response of an analyte in an extracted sample to the response of a pure standard of the same concentration. bsu.edu.eg Recovery is typically assessed at multiple concentration levels (low, medium, and high) to ensure consistency across the analytical range. bsu.edu.eg

Table 3: Example of Recovery Data from an HPLC Method

Click to view data
AnalyteConcentration LevelRecovery Range (%)Reference
FlutamideLow, Medium, High94.87–99.47% bsu.edu.eg
Metabolite 1 (Flu-1)Low, Medium, High94.78–98.83% bsu.edu.eg
Metabolite 2 (Flu-3)Low, Medium, High93.50–96.91% bsu.edu.eg

Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. fda.gov Evaluating robustness is a key part of method development and validation, ensuring that the method is transferable between different laboratories, analysts, and instruments without unexpected deviations in performance. fda.gov

Robustness is tested by systematically varying critical method parameters and observing the effect on the analytical results. For an HPLC method, these parameters might include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Different columns (e.g., different lots or manufacturers)

Column temperature

Flow rate

The results of these tests are used to establish the operational limits for the method and to identify parameters that need to be strictly controlled.

Method transferability refers to the process of demonstrating that a validated analytical method can be successfully executed by a receiving laboratory to produce comparable results to the originating laboratory. This requires a well-documented and robust method, along with a clear transfer protocol that outlines the procedure, samples to be tested, and acceptance criteria.

Sample Stability and Storage Considerations for Analytical Integrity

Maintaining the integrity of samples from collection to analysis is crucial for generating reliable data. Stability studies are conducted to determine the extent to which a compound remains unchanged under specific storage conditions over time. europa.eu For drug substances, stability testing establishes a re-test period, while for drug products, it defines the shelf life. europa.eu

Stability protocols involve storing samples under various conditions, including long-term (e.g., 25°C/60% RH or 30°C/75% RH) and accelerated (e.g., 40°C/75% RH) conditions. europa.euasean.org Samples are tested at predetermined time intervals, and the analyte concentration is compared to the initial value. europa.eu For analytes in biological matrices, stability must be assessed under conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term stability at room temperature, and long-term stability in a frozen state. researchgate.net Any degradation of the analyte must be less than a predefined acceptance criterion, often within 15% of the initial concentration, to be considered stable. researchgate.net

Table 4: Typical Stability and Storage Conditions for Analytical Samples

Click to view data
Stability TestTypical ConditionsPurposeReference
Freeze-Thaw StabilityMultiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.To assess stability of samples that may be frozen and thawed multiple times before analysis. researchgate.net
Short-Term (Bench-Top) StabilityStored at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).To ensure samples are stable during preparation and waiting for analysis. researchgate.net
Long-Term StabilityStored at intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period (months to years).To determine the maximum duration for which samples can be stored before analysis. researchgate.neteuropa.eu
Accelerated StabilityStored at elevated temperature and/or humidity (e.g., 40°C / 75% RH for 6 months).To predict the long-term stability profile and support re-test period/shelf life. europa.eu

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. These calculations can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost.

For Hydroxymethyl 2,2-dimethylpropanoate, DFT calculations, such as those employing the B3LYP functional with a 6-31+G** basis set, can be used to determine its most stable three-dimensional structure (geometry optimization). nih.govnih.gov These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can elucidate the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps. mdpi.comresearchgate.net This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the calculated HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. researchgate.net

Illustrative DFT Calculation Results for this compound

Parameter Calculated Value
Optimized Bond Lengths (Å)
C=O 1.21
C-O (ester) 1.35
O-C (alkoxy) 1.44
C-C (tert-butyl) 1.54
O-H 0.97
Optimized Bond Angles (degrees)
O=C-O 124.5
C-O-C 116.8
Electronic Properties (eV)
HOMO Energy -7.2
LUMO Energy 1.5
HOMO-LUMO Gap 8.7

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab Initio, meaning "from the beginning," are quantum chemistry methods that are based solely on theoretical principles, without the inclusion of experimental data. researchgate.net These methods can be computationally more demanding than DFT but can also provide higher accuracy for certain properties, particularly energetic information.

For this compound, high-level Ab Initio methods could be employed to obtain very accurate predictions of its thermochemical properties, such as its enthalpy of formation. researchgate.net While computationally intensive, these methods are valuable for creating benchmark data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of how a molecule behaves in different environments, such as in a solution or in the bulk liquid state.

An MD simulation of this compound could reveal its conformational landscape, identifying the different shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ester and hydroxymethyl groups. Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, a simulation of this compound in water would show how the molecule forms hydrogen bonds through its hydroxyl group and interacts with the solvent. nih.gov Such simulations can also be used to predict macroscopic properties like density and viscosity. ethz.ch

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. rsc.org

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of NMR chemical shifts, often done using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can aid in the assignment of experimental NMR signals. comporgchem.comnih.govnih.gov Similarly, the calculation of vibrational frequencies can be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum to identify characteristic absorption bands corresponding to specific functional groups, such as the carbonyl (C=O) stretch of the ester and the hydroxyl (O-H) stretch of the alcohol. nih.gov

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Value Assignment
¹³C NMR Chemical Shift (ppm)
175 C=O (ester)
70 CH₂-O (alkoxy)
65 C(CH₃)₂-OH
40 C(CH₃)₃
25 C(CH₃)₃
¹H NMR Chemical Shift (ppm)
4.0 CH₂-O
3.5 OH
1.2 C(CH₃)₃
1.1 C(CH₃)₂
IR Frequency (cm⁻¹)
3450 O-H stretch
2970 C-H stretch (sp³)
1730 C=O stretch

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions for a molecule with these functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the heights of activation energy barriers. researchgate.netnih.gov

For this compound, reaction pathway modeling could be used to study reactions such as its hydrolysis. researchgate.netnih.govucoz.com By mapping the potential energy surface of the reaction, computational chemists can identify the lowest-energy path from reactants to products. This involves locating the transition state, which is the highest point on the reaction coordinate, and calculating the activation energy. This information is crucial for understanding the kinetics and mechanism of the reaction. For example, such a study could determine whether the hydrolysis proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.

Cheminformatics and Database Mining for Structure-Property Relationships

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. isc3.org A key aspect of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.govneovarsity.org These models correlate the chemical structure of molecules with their biological activity or physical properties. researchgate.net

For this compound, cheminformatics approaches could be used to predict a wide range of properties based on its structure. By mining databases of compounds with known properties, a QSAR or QSPR model could be developed to predict, for example, its boiling point, solubility, or potential biological activity. These models are built by identifying molecular descriptors that are statistically correlated with the property of interest. Such in silico predictions are valuable for screening large numbers of molecules and for prioritizing experimental work. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The industrial synthesis of esters like hydroxymethyl 2,2-dimethylpropanoate traditionally relies on methods that can be energy-intensive and may utilize hazardous catalysts. Future research will likely focus on developing more sustainable and environmentally friendly synthetic pathways.

One promising avenue is the exploration of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of neopentyl glycol-based biolubricants through transesterification. researchgate.net Investigating the use of immobilized lipases for the selective esterification of hydroxypivalic acid or the transesterification of its esters with a suitable hydroxymethyl source could lead to milder reaction conditions, reduced waste, and higher product purity.

Another area of interest is the use of solid acid catalysts. google.com These catalysts, such as acidic ion-exchange resins, offer advantages like ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids like sulfuric acid. google.compnu.ac.ir Research into novel solid acid catalysts with tailored acidity and porosity could significantly improve the efficiency and sustainability of this compound synthesis. A study on the synthesis of neopentyl glycol oleate, for example, utilized a solid acid catalyst to overcome the drawbacks of traditional inorganic liquid acids, such as equipment corrosion and difficult product separation. google.com

Furthermore, process intensification using microreactors presents an opportunity to enhance reaction kinetics and improve process control in esterification reactions. mdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, potentially leading to higher yields and shorter reaction times.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts, biodegradability of catalyst.Screening for robust and selective lipases, optimization of reaction parameters (temperature, solvent), enzyme immobilization techniques.
Solid Acid Catalysis Ease of catalyst separation and recycling, reduced corrosion, potential for continuous processes.Development of novel porous materials with high acid site density, investigation of catalyst stability and deactivation.
Process Intensification Enhanced heat and mass transfer, improved reaction control, smaller reactor footprint, increased safety.Design and optimization of microreactor systems for esterification, kinetic modeling in continuous flow.

Exploration of Novel Chemical Transformations and Derivatization

The presence of both a primary hydroxyl group and a neopentyl ester moiety in this compound opens up a wide range of possibilities for novel chemical transformations and the synthesis of new derivatives with unique properties.

The hydroxyl group can serve as a handle for further functionalization. For instance, it can be acylated with various acid chlorides or anhydrides to produce a diverse library of diesters. This approach has been used to synthesize acylated neopentyl glycol esters of oleic acid. researchgate.net Such derivatization can be used to fine-tune the physical properties of the molecule, such as its viscosity, pour point, and oxidative stability, for applications in lubricants and plasticizers.

Furthermore, the hydroxyl group can be a reactive site for polymerization. It can act as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The neopentyl glycol structural unit is known to enhance the thermal stability, and hydrolytic resistance of polyesters. wikipedia.org Research into the copolymerization of this compound with other diols and diacids could lead to the development of new polymers with tailored properties. For example, novel polyesters containing a Schiff-base unit have been synthesized from a derivative of 2,2-dimethyl-1,3-diaminopropane, a compound structurally related to the neopentyl core. scielo.brscielo.br

The ester group itself can undergo transesterification with other alcohols, leading to the formation of different esters and the release of the hydroxymethyl group for other reactions. This could be a valuable strategy for creating dynamic covalent bonds in self-healing materials or for the controlled release of active molecules.

Integration into Advanced Functional Materials with Tunable Properties

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials with tunable properties.

One exciting area of exploration is its use in the development of phase change materials (PCMs) for thermal energy storage. Neopentyl glycol itself is a known solid-solid PCM, and its esterification with fatty acids has been shown to produce solid-liquid PCMs with high latent heat storage capacities. acs.orgresearchgate.netacs.org By systematically varying the chain length and structure of the acyl group attached to the hydroxyl moiety of this compound, it may be possible to precisely tune the melting point and latent heat of fusion of the resulting materials for specific thermal energy storage applications.

In the realm of polymer science, the incorporation of this compound into polyester (B1180765) backbones could lead to materials with enhanced thermal and chemical stability. The bulky neopentyl group can restrict chain mobility and protect the ester linkages from hydrolysis. This could be particularly beneficial for applications requiring durable and long-lasting polymers, such as high-performance coatings and engineering plastics. High molecular weight biobased aliphatic polyesters with impressive tensile properties have been synthesized, demonstrating the potential for creating advanced polymers from ester-based monomers. researchgate.netnih.gov

Furthermore, the hydroxyl functionality of this compound could be utilized to graft it onto surfaces or incorporate it into cross-linked networks, thereby modifying the surface properties of materials or creating robust thermosetting resins.

Pioneering Applications in Emerging Chemical Technologies

The versatile nature of this compound suggests its potential for pioneering applications in a variety of emerging chemical technologies.

In the field of "green" lubricants, there is a growing demand for biodegradable and high-performance base stocks. Neopentyl glycol esters are known for their excellent thermal-oxidative stability and good low-temperature properties. analis.com.mynih.gov this compound and its derivatives could be developed as next-generation lubricant base oils or additives that offer a favorable balance of performance and environmental compatibility. The synthesis of palm-based neopentyl glycol diester has been explored as a potential green insulating oil. nih.gov

Another potential application lies in the formulation of high-solid coatings. The hydroxyl group can participate in cross-linking reactions with isocyanates or melamine-formaldehyde resins, leading to durable and chemically resistant coating films. The neopentyl structure can contribute to good weatherability and gloss retention. A related compound, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), is used in high-solid coatings and automotive coatings.

The compound could also serve as a specialty solvent or a building block for the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The functional groups present in the molecule offer multiple reaction sites for the construction of more complex molecular architectures.

Synergistic Approaches Combining Synthesis, Computation, and Analytical Sciences

To accelerate the discovery and optimization of new applications for this compound, synergistic approaches that combine synthetic chemistry, computational modeling, and advanced analytical techniques will be crucial.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new derivatives with desired properties. rug.nlindexcopernicus.comnih.govu-szeged.huresearchgate.netresearchgate.net For example, DFT studies can help in understanding the regioselectivity of reactions involving the hydroxyl and ester groups and in predicting the electronic and thermodynamic properties of potential new materials.

Advanced analytical techniques are essential for the thorough characterization of both the parent molecule and its derivatives. Techniques such as 2D NMR spectroscopy can be used for detailed structural elucidation, while methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are vital for evaluating the thermal properties of new materials. acs.orgresearchgate.net The combination of experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) with computational modeling can provide a comprehensive understanding of structure-property relationships. analis.com.my

A combined experimental and computational approach to studying esterification reactions can provide a deeper understanding of reaction kinetics and equilibria, facilitating the optimization of synthetic processes. acs.org This integrated strategy will enable a more rational and efficient exploration of the vast potential of this compound in various fields of chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.